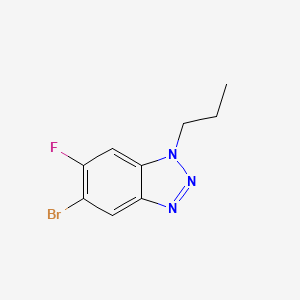

5-Bromo-6-fluoro-1-propylbenzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoro-1-propylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN3/c1-2-3-14-9-5-7(11)6(10)4-8(9)12-13-14/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNUPUQUHXKHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC(=C(C=C2N=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742868 | |

| Record name | 5-Bromo-6-fluoro-1-propyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-97-1 | |

| Record name | 5-Bromo-6-fluoro-1-propyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Broader Research Applications and Scientific Implications of Substituted Benzotriazoles

Applications in Advanced Materials Science

The tunable electronic nature of substituted benzotriazoles has made them prime candidates for the development of novel organic materials with tailored optical and electronic properties. Their incorporation into polymers and small molecules has led to significant advancements in organic electronics.

Organic Electronic Materials (e.g., Organic Solar Cells, OLEDs)

Substituted benzotriazoles, particularly those bearing fluorine atoms, have been extensively investigated as electron-accepting units in the design of materials for organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The introduction of fluorine can effectively lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting materials, which is advantageous for improving the open-circuit voltage (Voc) and ambient stability of photovoltaic devices.

For OLEDs , polymers containing benzotriazole (B28993) units have been synthesized and utilized as light-emitting layers. These polymers can exhibit tunable emission colors, with some demonstrating the potential to achieve the full spectrum of red, green, and blue (RGB) colors, as well as black and transmissive states in electrochromic devices. This versatility makes them attractive for applications in full-color displays and solid-state lighting.

Functional Polymers and Conjugated Systems

The incorporation of substituted benzotriazoles into conjugated polymer backbones is a key strategy for developing materials with specific functions. The benzotriazole unit acts as an electron-deficient component, which, when alternated with electron-rich units, creates a donor-acceptor (D-A) architecture. This design allows for the tuning of the polymer's band gap, which in turn influences its optical and electronic properties.

Fluorinated benzotriazole-based polymers have been shown to exhibit enhanced ambient stability and color persistence in electrochromic applications due to the lowering of their HOMO and LUMO energy levels. researchgate.net The introduction of long alkyl chains onto the benzotriazole nitrogen atom improves the solubility of these polymers in common organic solvents, facilitating their processing into thin films for various electronic devices. researchgate.net Research has demonstrated that the strategic placement of fluorine atoms on the benzotriazole core can significantly impact the polymer's properties, including its color transition and stability in different redox states. researchgate.net

Roles in Catalysis and Organocatalysis Research

The nitrogen atoms within the benzotriazole ring system possess lone pairs of electrons that can coordinate with metal centers, making substituted benzotriazoles effective ligands in catalysis. Furthermore, their ability to act as both a proton donor and acceptor has led to their exploration in organocatalysis.

Ligands in Transition Metal Catalysis

Benzotriazole and its derivatives have emerged as versatile and sustainable ligands in a variety of metal-catalyzed coupling reactions. researchgate.net Their utility stems from their thermal stability, low cost, and ability to act as bidentate ligands with both strong electron-donating and accepting properties. researchgate.net This dual electronic nature makes them effective in facilitating the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. researchgate.net

Research has shown that 1H-benzotriazole can serve as an efficient ligand in copper-catalyzed Glaser coupling reactions to form 1,3-dialkynes. The proposed mechanism involves the coordination of the benzotriazole to the copper(I) catalyst, which activates the terminal alkyne for coupling. The use of benzotriazole as a ligand offers advantages such as mild reaction conditions and high yields for a range of substrates. The development of such ligand systems is crucial for advancing sustainable and cost-effective chemical manufacturing processes. researchgate.net

Organocatalytic Applications

While the use of the specific compound "5-Bromo-6-fluoro-1-propylbenzotriazole" in organocatalysis is not extensively documented, the broader class of benzotriazole derivatives has been explored for its catalytic potential. The benzotriazole moiety can act as a proton shuttle and can be incorporated into more complex molecular scaffolds to create chiral organocatalysts.

For instance, polymer-supported benzotriazoles have been utilized as catalysts for the synthesis of tetrahydroquinoline libraries. The acidic proton on the benzotriazole ring can activate substrates, while the basic nitrogen atoms can participate in catalytic cycles. The development of asymmetric organocatalysis has become a major pillar of modern synthetic chemistry, and the structural versatility of benzotriazoles makes them attractive scaffolds for the design of new organocatalysts.

Contributions to Synthetic Organic Chemistry Methodologies

Benzotriazole has been widely recognized as a versatile synthetic auxiliary in organic chemistry. cymitquimica.combldpharm.com Its ability to be easily introduced into a molecule and subsequently act as a good leaving group makes it a powerful tool for a variety of chemical transformations. bldpharm.com The presence of the benzotriazole group can activate adjacent positions towards nucleophilic attack or deprotonation.

The benzotriazole methodology has been employed for the synthesis of a wide array of monocyclic and bicyclic heterocyclic systems. cymitquimica.com For example, N-acylbenzotriazoles are stable, crystalline solids that serve as efficient acylating agents for N-, O-, and S-acylations under mild conditions. This approach avoids the use of harsh reagents and often proceeds with high yields.

Furthermore, the benzotriazole moiety can be used to facilitate the formation of carbon-carbon bonds. The lithiation of N-substituted benzotriazoles followed by reaction with electrophiles is a common strategy for introducing new functional groups. The benzotriazole group can then be removed under reductive or hydrolytic conditions. The development of synthetic methods utilizing benzotriazole continues to provide efficient and practical routes to complex molecular architectures.

An In-Depth Analysis of this compound: A Chemical Compound of Emerging Interest

A Comprehensive Review of its Synthesis, Properties, and Diverse Research Applications

The chemical compound this compound is a halogenated derivative of benzotriazole that is gaining attention within the scientific community for its potential applications across various fields, from medicinal chemistry to materials science. Its unique structural features, including the presence of bromine and fluorine atoms alongside a propyl group on the benzotriazole core, impart specific electronic and lipophilic properties that make it a valuable subject of research. This article provides a detailed examination of this compound, focusing on its chemical identity, synthesis, and its current and potential roles in scientific research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.